N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide
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Overview
Description
N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazinecarboxamide core linked to a phenylpiperidine moiety, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinecarboxamide Core: The pyrazinecarboxamide core can be synthesized through the reaction of pyrazine-2-carboxylic acid with appropriate amines under dehydrating conditions.
Introduction of the Phenylpiperidine Moiety: The phenylpiperidine moiety can be introduced through a nucleophilic substitution reaction, where a phenylpiperidine derivative reacts with a suitable electrophile.
Coupling Reaction: The final step involves coupling the pyrazinecarboxamide core with the phenylpiperidine moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-Morpholinyl)propyl]-2-(2-oxo-1-pyrrolidinyl)acetamide
- 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide
Uniqueness
N-[3-oxo-3-(4-phenylpiperidino)propyl]-2-pyrazinecarboxamide stands out due to its unique combination of a pyrazinecarboxamide core and a phenylpiperidine moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[3-oxo-3-(4-phenylpiperidin-1-yl)propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c24-18(6-9-22-19(25)17-14-20-10-11-21-17)23-12-7-16(8-13-23)15-4-2-1-3-5-15/h1-5,10-11,14,16H,6-9,12-13H2,(H,22,25) |
InChI Key |
XWIVNHDZRZCMPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)CCNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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